CGC-11098
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Overview
Description
CGC-11098 is a polyamine analogue, a class of compounds known for their role in various biological processes. Polyamines are naturally occurring intracellular polycations essential for the viability and growth of eukaryotes. This compound, along with other polyamine analogues, has been studied for its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of CGC-11098 involves the preparation of polyamine analogues. These compounds are typically synthesized through a series of chemical reactions that introduce specific functional groups to the polyamine backbone. The preparation method for this compound includes the use of cycloalkyl or alkene groups between the second and third amine positions . The industrial production methods for this compound are not extensively documented, but they likely involve large-scale chemical synthesis techniques similar to those used for other polyamine analogues .
Chemical Reactions Analysis
CGC-11098 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding amine oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
In chemistry, it is used to study the structural constraints of polyamine block of strongly rectifying mutant potassium channels . In biology, CGC-11098 has been shown to induce nucleosomal array oligomerization and inhibit yeast cell growth, making it a valuable tool for studying chromatin structure and function . In medicine, this compound is being investigated for its potential as an anti-cancer agent due to its ability to modulate polyamine metabolism and inhibit tumor cell growth . Additionally, this compound has applications in industry, particularly in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of CGC-11098 involves its interaction with polyamine metabolic pathways. This compound competes with natural polyamines for intracellular binding sites, thereby modulating polyamine biosynthesis and catabolism . This modulation can lead to the inhibition of tumor cell growth and the induction of nucleosomal array oligomerization . The molecular targets of this compound include various enzymes involved in polyamine metabolism, such as ornithine decarboxylase and spermidine/spermine N1-acetyltransferase .
Comparison with Similar Compounds
CGC-11098 is part of a group of polyamine analogues that include CGC-11047, CGC-11093, and CGC-11099 . These compounds share similar structural features, such as the presence of cycloalkyl or alkene groups between specific amine positions . this compound is unique in its specific configuration and functional groups, which contribute to its distinct biological activities . Compared to other polyamine analogues, this compound has shown a higher potency in inducing nucleosomal array oligomerization and inhibiting yeast cell growth .
Properties
CAS No. |
306292-64-8 |
---|---|
Molecular Formula |
C17H42Cl4N4 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride |
InChI |
InChI=1S/C17H38N4.4ClH/c1-3-18-9-5-7-11-20-14-16-13-17(16)15-21-12-8-6-10-19-4-2;;;;/h16-21H,3-15H2,1-2H3;4*1H |
InChI Key |
AXRCRLGWQBZVSB-UHFFFAOYSA-N |
SMILES |
CCNCCCCNCC1CC1CNCCCCNCC.Cl.Cl.Cl.Cl |
Canonical SMILES |
CCNCCCCNCC1CC1CNCCCCNCC.Cl.Cl.Cl.Cl |
306292-65-9 | |
Synonyms |
3,8,13,18-tetraaza-10,11-((E)-1,2-cyclopropyl)eicosane tetrahydrochloride SL-11093 SL11093 |
Origin of Product |
United States |
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